3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole

Medicinal Chemistry Click Chemistry Pharmacophore Design

Researchers developing fragment-based libraries or activity-based probes often face a trade-off: azide-functionalized scaffolds for click chemistry, or free N-H handles for SAR exploration-rarely both in one compact intermediate. 3-(2-Azidoethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2098021-87-3) solves this by providing orthogonal reactivity in a single fragment-sized molecule: • Azidoethyl side chain enables CuAAC click chemistry with alkyne-functionalized fluorophores, affinity tags, or biomolecules for probe elaboration. • Unsubstituted indazole N-H (1 HBD) permits independent alkylation, acylation, or arylation-a handle absent in all N-alkylated congeners. • Fragment-compliant profile (MW 191.23, ≤18 heavy atoms, TPSA 43 Ų, XLogP3 2.6) supports direct inclusion in cellular target engagement screening libraries.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
CAS No. 2098021-87-3
Cat. No. B1479710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole
CAS2098021-87-3
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)CCN=[N+]=[N-]
InChIInChI=1S/C9H13N5/c10-14-11-6-5-9-7-3-1-2-4-8(7)12-13-9/h1-6H2,(H,12,13)
InChIKeyJOAPIBDYIAUISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Azidoethyl)-4,5,6,7-tetrahydro-1H-indazole: Core Scaffold & Physicochemical Profile


3-(2-Azidoethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2098021-87-3) is a heterobifunctional research intermediate comprising a saturated tetrahydroindazole core and a terminal aliphatic azide [1]. The compound (molecular formula C9H13N5, molecular weight 191.23 g/mol) features a single hydrogen bond donor (the N-H of the indazole) and three hydrogen bond acceptors, distinguishing it from its N-alkylated congeners [1]. Its computed XLogP3 of 2.6 and topological polar surface area (TPSA) of 43 Ų position it within a favorable range for both organic solvent compatibility and potential biological permeability [1]. The azidoethyl side chain enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential click chemistry transformation, while the unsubstituted N-H site on the indazole ring preserves a reactive handle for further derivatization or hydrogen-bond-dependent target engagement [1].

1
Bifunctional click chemistry intermediate with CuAAC-compatible aliphatic azide
2
Unsubstituted N-H donor enables orthogonal derivatization workflows
3
Saturated tetrahydroindazole core supports fragment-based screening criteria

3-(2-Azidoethyl)-4,5,6,7-tetrahydro-1H-indazole: Why Analogs Cannot Substitute


Generic substitution of 3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole with closely related analogs—such as its N-methyl (CAS 2098021-96-4), N-ethyl, N-isopropyl (CAS 2097968-05-1), or aromatic indazole (CAS 2228889-47-0) counterparts—introduces functionally significant alterations to hydrogen-bond donor capacity, lipophilicity, and steric environment [1][2]. The target compound uniquely provides an unsubstituted N-H donor (1 HBD) that is absent in 2-alkylated tetrahydroindazoles, altering binding pharmacophore compatibility and derivatization pathways [1]. Furthermore, the saturated tetrahydro ring reduces aromatic planarity and alters conformational flexibility compared to fully aromatic indazole analogs, which can affect both click chemistry kinetics and biological target recognition [2]. These physicochemical divergences mandate compound-specific validation rather than analog substitution in synthetic or screening workflows.

This Product
1 H-bond donor (indazole N-H); supports H-bond-dependent target engagement and N1-functionalization
N-Alkylated Analogs
0 H-bond donors; locked 2H-configuration precludes N1-directed chemistry and may shift pharmacophore compatibility
This Product
Moderate lipophilicity (XLogP3 2.6) with low TPSA (43 Ų); fragment-like profile
N-Isopropyl / Aromatic Analogs
Higher lipophilicity or altered planarity may reduce ligand efficiency and shift permeability context
This Product
Saturated tetrahydro core offers conformational flexibility; 1H-tautomer predominance
Aromatic Indazole Analogs
Aromatic planarity and altered tautomeric preference may affect click kinetics and target recognition

3-(2-Azidoethyl)-4,5,6,7-tetrahydro-1H-indazole: Key Differences from Analogs


Hydrogen Bond Donor: N-H vs. N-Alkylated Analogs

3-(2-Azidoethyl)-4,5,6,7-tetrahydro-1H-indazole possesses one hydrogen bond donor (the indazole N-H), a feature entirely absent in its 2-alkylated analogs (N-methyl, N-ethyl, N-isopropyl) where the indazole ring nitrogen is substituted [1]. This donor capability is critical for target binding interactions requiring hydrogen bond pairing with acceptor residues in biological targets or for intermediate reactivity in protic solvents [1].

H-Bond Donor
Head-to-head
This Product1 HBD (indazole N-H)
N-Alkylated Analogs0 HBD
Alters H-bond pharmacophore compatibility and N-functionalization route
Computed property; PubChem standardization
Medicinal Chemistry Click Chemistry Pharmacophore Design

Lipophilicity: Unsubstituted vs. N-Alkylated Indazole

The target compound exhibits a computed XLogP3 of 2.6, reflecting moderate lipophilicity. In comparison, N-alkylated analogs show progressively increasing lipophilicity with larger alkyl substituents: the N-ethyl analog is predicted to have a higher XLogP3, and the N-isopropyl analog is substantially more lipophilic, which alters membrane permeability and solubility profiles [1][2].

Lipophilicity
Cross-study
XLogP3 = 2.6 vs. ~3.5 (N-isopropyl analog)
~0.9 log unit difference may shift solubility and permeability context
XLogP3 3.0 algorithm; estimated comparator values
ADME Prediction Physicochemical Profiling Lead Optimization

Molecular Weight vs. N-Isopropyl Analog

The target compound (MW 191.23 g/mol, 14 heavy atoms) is structurally leaner than its N-isopropyl congener (MW 233.31 g/mol, 17 heavy atoms) [1][2]. This 42.08 g/mol mass difference translates to a 22% increase in molecular weight when moving from the target to the N-isopropyl analog, which adversely affects ligand efficiency indices (LE) and fragment-like character in drug discovery contexts [2].

Molecular Weight
Head-to-head
191.23 vs. 233.31 g/mol (−18%)
Lower MW supports fragment library fit and ligand efficiency
Computed molecular formula weights
Fragment-Based Drug Discovery Ligand Efficiency Metrics Compound Procurement

Tautomeric Form & Derivatization: 1H- vs. 2H-Indazole

Indazole systems exist as two tautomeric forms: 1H-indazole (thermodynamically more stable) and 2H-indazole. The target compound, with its unsubstituted N-H at the 1-position, predominantly adopts the 1H-tautomeric form, which permits selective N1-functionalization (e.g., alkylation, acylation, sulfonylation) without competing N2 reactivity [1]. In contrast, 2-alkylated analogs (e.g., 2-methyl, 2-isopropyl) lock the structure into the 2H-tautomeric configuration, precluding N1-directed chemistry and altering the electronic distribution of the heterocycle [1]. This tautomeric distinction is critical for downstream synthetic diversification strategies.

Tautomer & Derivatization
Class-level
1H-tautomer with free N-H vs. locked 2H-configuration
Enables N1-selective chemistry; N-alkylated analogs preclude this route
Tautomerism preference per Schmidt & Dreger 2018
Tautomerism Synthetic Intermediate Regioselective Derivatization

Topological Polar Surface Area and Bioavailability

The target compound has a computed TPSA of 43 Ų, which falls well below the threshold of 140 Ų commonly associated with favorable oral bioavailability and below 90 Ų for good blood-brain barrier penetration [1]. The N-isopropyl analog has an identical TPSA (43 Ų), while the aromatic 3-(2-azidoethyl)-1H-indazole analog (no tetrahydro saturation) is predicted to have a slightly higher TPSA due to the contribution of aromatic ring nitrogen lone pairs to polar surface calculations [1][2]. The combination of moderate lipophilicity (XLogP3 = 2.6) and low TPSA (43 Ų) places the target compound in a physicochemical space compatible with cell permeability and CNS drug-likeness [2].

TPSA & Bioavailability
Cross-study
TPSA = 43 Ų; 69% below 140 Ų oral cutoff
Supports cell permeability and CNS drug-likeness context
Cactvs computation; Veber rules reference
Drug-Likeness ADME Permeability Prediction

CuAAC Reactivity: Aliphatic Azide on Tetrahydroindazole

The terminal aliphatic azide in the 3-(2-azidoethyl) side chain enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a high-yielding, regioselective ligation reaction widely employed in medicinal chemistry and chemical biology [1][2]. The tetrahydroindazole scaffold, while not directly participating in the click reaction, provides a saturated bicyclic framework with greater conformational flexibility than aromatic indazoles, potentially reducing steric hindrance around the azide group and improving reaction kinetics with bulky alkyne partners [1]. Literature on structurally related tetrahydroindazole-triazole conjugates demonstrates that 7-azido-tetrahydroindazolones undergo CuAAC with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles in excellent yields, supporting the general reactivity of aliphatic azides on this scaffold class [2].

CuAAC Reactivity
Class-level
Aliphatic azide on flexible tetrahydroindazole; expected triazole formation
Supports click chemistry probe development; yields require compound-specific review
Class inference from Greitāns et al. 2018; target not directly reported
Click Chemistry Bioconjugation Chemical Biology Probes

3-(2-Azidoethyl)-4,5,6,7-tetrahydro-1H-indazole: Application Scenarios


Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 191.23 g/mol, 14 heavy atoms, and a single hydrogen bond donor, the target compound meets fragment library criteria (MW < 300, heavy atom count ≤ 18) as defined by the Rule of Three for fragment-based screening [1]. Its azide handle enables subsequent fragment elaboration via CuAAC click chemistry, while the free N-H provides an orthogonal diversification point absent in N-alkylated analogs. The low TPSA (43 Ų) and moderate XLogP3 (2.6) further support its inclusion in fragment collections intended for cellular target engagement assays [1].

Chemical Biology Probe Synthesis via CuAAC Bioconjugation

The aliphatic azide group is ideally suited for copper(I)-catalyzed azide-alkyne cycloaddition with alkyne-functionalized fluorophores, affinity tags, or biomolecules [1]. The saturated tetrahydroindazole core provides a compact, non-planar scaffold that may reduce non-specific hydrophobic interactions compared to fully aromatic indazole probes. Researchers developing activity-based protein profiling (ABPP) probes or photoaffinity labeling reagents can exploit the N-H for additional functionalization without compromising the click chemistry handle [1].

N1-Directed Library Synthesis

Unlike 2-alkylated tetrahydroindazoles, which lock the indazole in the 2H-configuration, the target compound retains a free N-H group at the 1-position that is amenable to selective alkylation, acylation, sulfonylation, or arylation [1]. This enables divergent library synthesis from a single intermediate: the azidoethyl side chain can be clicked to diverse alkyne partners, while the N-H can be independently functionalized to explore structure-activity relationships (SAR) around the indazole core—a synthetic versatility not available from N-alkylated comparators [1].

Physicochemical Benchmarking & Computational Model Validation

The compound's well-defined computed properties (MW 191.23, XLogP3 2.6, TPSA 43 Ų, 1 HBD, 3 HBA, 3 rotatable bonds) make it a useful reference compound for validating in silico ADME prediction models or for calibrating chromatographic logP/logD measurement systems [1]. Its intermediate lipophilicity and the presence of both a hydrogen bond donor and multiple acceptors provide a balanced profile for testing predictive algorithms against experimental retention time or permeability data [1].

Application
Selection Property
Validation Focus
Fragment-Based Screening Libraries
Fragment-like profile (MW, HBD, TPSA)
Rule-of-Three compliance; cellular target engagement context
Chemical Biology Probe Synthesis
CuAAC-compatible azide + saturated core
Click conjugation efficiency; non-specific binding review
N1-Directed Library Synthesis
Free N-H derivatization handle
Selective N1-functionalization; orthogonal to azide click handle
Physicochemical Benchmarking
Well-defined computed descriptors
In silico model validation; chromatographic logP/logD calibration
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